5-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridazinyl group linked to a piperidine ring, which is further connected to a pyridinone moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinyl Intermediate: The starting material, 6-methylpyridazine, undergoes a nucleophilic substitution reaction with an appropriate halogenated compound to introduce the piperidine moiety.
Coupling Reaction: The intermediate is then coupled with a piperidine derivative under basic conditions to form the desired piperidine-pyridazinyl compound.
Cyclization: The final step involves cyclization to form the pyridinone ring, often using a cyclizing agent like phosphorus oxychloride (POCl3) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen functionalities.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the pyridazinyl or pyridinone rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition states.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: Binds to specific receptors, aiding in the study of receptor-ligand interactions.
Medicine
Drug Development: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Explored for its potential use in agrochemicals.
Mechanism of Action
The mechanism by which 5-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulating signaling pathways, such as the MAPK/ERK pathway, to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
6-methylpyridazin-3-yl derivatives: Share the pyridazinyl core but differ in the attached functional groups.
Piperidine derivatives: Compounds with a piperidine ring but different substituents.
Uniqueness
5-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
5-[3-(6-methylpyridazin-3-yl)oxypiperidine-1-carbonyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-11-4-7-15(19-18-11)23-13-3-2-8-20(10-13)16(22)12-5-6-14(21)17-9-12/h4-7,9,13H,2-3,8,10H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUYPIUYJFOVBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.